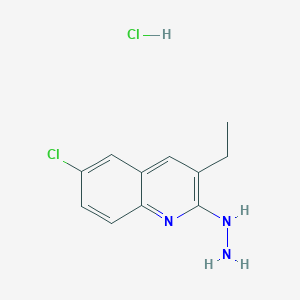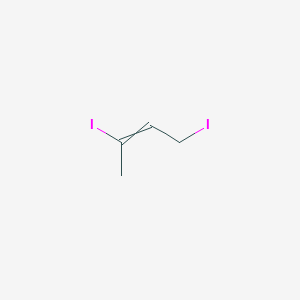
2-Butene, 1,3-diiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butene, 1,3-diiodo- is an organic compound with the molecular formula C4H6I2 It is a diiodo derivative of butene, specifically substituted at the 1 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butene, 1,3-diiodo- can be synthesized through the iodination of 2-butene. One common method involves the use of iodine (I2) in the presence of a catalyst such as palladium. The reaction typically takes place under controlled conditions to ensure the selective addition of iodine atoms at the desired positions .
Industrial Production Methods
Industrial production of 2-Butene, 1,3-diiodo- may involve large-scale iodination processes. These processes often utilize cost-effective and readily available reagents, such as iodine and palladium catalysts, to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butene, 1,3-diiodo- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form butene derivatives with fewer iodine atoms.
Oxidation Reactions: Oxidation can lead to the formation of diiodo alcohols or other oxygen-containing derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst can reduce the iodine atoms.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to introduce oxygen functionalities.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated butenes, while reduction reactions can produce butene or mono-iodo butene derivatives .
Wissenschaftliche Forschungsanwendungen
2-Butene, 1,3-diiodo- has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving iodine metabolism and its effects on biological systems.
Medicine: It serves as a precursor in the synthesis of iodine-containing drugs and diagnostic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Butene, 1,3-diiodo- involves its ability to undergo various chemical transformations. The iodine atoms in the compound can participate in electrophilic addition and substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diiodoethane: Another diiodo compound with similar reactivity but different structural properties.
1,4-Diiodobutane: A longer-chain diiodo compound with distinct chemical behavior.
2,3-Diiodobut-2-ene-1,4-diol: A diiodo compound with additional hydroxyl groups, leading to different reactivity and applications .
Uniqueness
2-Butene, 1,3-diiodo- is unique due to its specific substitution pattern, which allows for selective reactions at the 1 and 3 positions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Eigenschaften
Molekularformel |
C4H6I2 |
|---|---|
Molekulargewicht |
307.90 g/mol |
IUPAC-Name |
1,3-diiodobut-2-ene |
InChI |
InChI=1S/C4H6I2/c1-4(6)2-3-5/h2H,3H2,1H3 |
InChI-Schlüssel |
MTIFMNTZMLZREE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCI)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Isopropoxybenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723961.png)
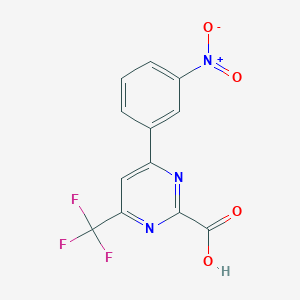
![N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide](/img/structure/B13723978.png)
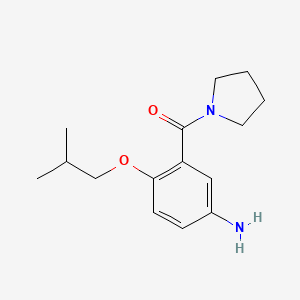
![[4-[(2-Amino-3-phenylpropanoyl)oxymethyl]cyclohexyl]methyl 2-amino-3-phenylpropanoate](/img/structure/B13723994.png)
![Propyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13723997.png)
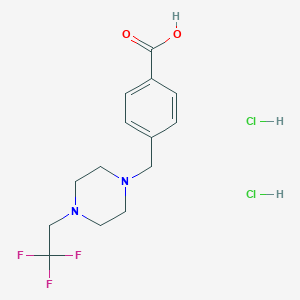
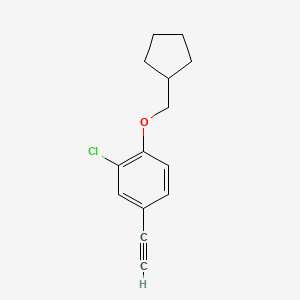
![2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethanethiol](/img/structure/B13724008.png)

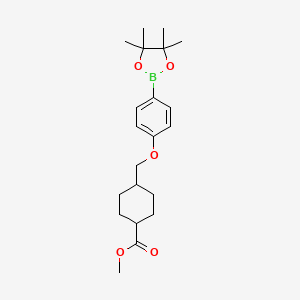
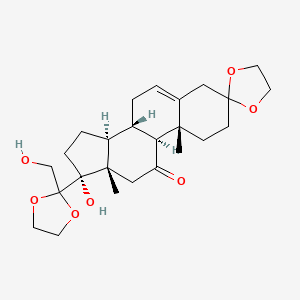
![2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13724049.png)
